Sodium tetrachloroaluminate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Friedel-Crafts Acylation: Sodium tetrachloroaluminate acts as a Lewis acid catalyst in Friedel-Crafts acylation reactions, promoting the electrophilic substitution of aromatic rings with acyl groups. This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals, dyes, and polymers .

- Dehydrating and Dehydrogenating Agent: Due to its Lewis acidity, sodium tetrachloroaluminate can act as a dehydrating and dehydrogenating agent, removing water or hydrogen molecules from organic molecules. This property finds application in various organic syntheses, including the preparation of alkenes and alkynes .

Inorganic and Materials Chemistry:

- Ionic Liquids: Sodium tetrachloroaluminate can be used as a precursor or component in the preparation of ionic liquids, which are salts with low melting points and unique physical and chemical properties. These ionic liquids find applications in various fields, including catalysis, electrochemistry, and separation science .

- Metal Halide Precursors: As a source of aluminum chloride (AlCl₃), sodium tetrachloroaluminate can be used as a precursor for the synthesis of various metal halides. These metal halides are used in various applications, including as catalysts, Lewis acids, and precursors for other materials .

Other Research Applications:

- Electrolytes: Sodium tetrachloroaluminate has been investigated as a potential electrolyte material for batteries and fuel cells due to its ionic conductivity and thermal stability .

- Flame Retardants: Research is ongoing to explore the potential of sodium tetrachloroaluminate as a flame retardant material due to its ability to release non-combustible gases when exposed to high temperatures .

Sodium tetrachloroaluminate is an inorganic compound with the chemical formula NaAlCl₄. It is a sodium salt of the tetrachloroaluminate anion, characterized by its pale yellow powder appearance and a molar mass of 191.78 g/mol. This compound is known for its high density of 2.01 g/mL at 25 °C and a melting point of approximately 185 °C. Sodium tetrachloroaluminate is soluble in water and exhibits corrosive properties, reacting violently with water and causing burns upon contact with skin .

Sodium tetrachloroaluminate can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction of sodium chloride and aluminum trichloride at elevated temperatures in a controlled environment.

- Electrochemical Methods: Some studies suggest that electrochemical methods can be employed to produce sodium tetrachloroaluminate from suitable precursors, although these methods are less common.

- Purification Techniques: After synthesis, the product often requires purification to remove impurities that may affect its performance in applications such as batteries .

Sodium tetrachloroaluminate's uniqueness lies in its specific applications as an electrolyte in batteries and its effectiveness as a catalyst for certain organic reactions, which distinguishes it from other aluminum-based compounds.

Sodium tetrachloroaluminate was first synthesized in 1827 by German chemist Friedrich Wöhler, who reacted sodium chloride (NaCl) with aluminum trichloride (AlCl₃). This marked one of the earliest systematic studies of chloroaluminate salts. Wöhler’s work demonstrated the compound’s hygroscopic nature and its tendency to form pale yellow crystals.

The late 19th century saw Henri Sainte-Claire Deville refine its production method through carbothermal reduction of alumina (Al₂O₃) in the presence of sodium chloride, a key step in the Deville process for aluminum extraction. Deville’s industrial-scale approach utilized NaAlCl₄ as an intermediate to isolate metallic aluminum, though this method was later supplanted by more efficient electrolytic techniques.

Historical Industrial Applications

NaAlCl₄ played a pivotal role in early aluminum production. The Deville process dominated industrial metallurgy from the 1850s until the 1880s, when the Hall-Héroult process emerged. During this period, NaAlCl₄ served two primary functions:

- Flux agent: Lowered the melting point of alumina, enabling efficient reduction.

- Electrolyte: Facilitated ionic conduction in early electrolytic cells.

By the early 20th century, its industrial use declined due to the rising dominance of cryolite (Na₃AlF₆) in aluminum smelting. However, NaAlCl₄ found niche applications in organic catalysis, particularly in Friedel-Crafts acylations, where its Lewis acidity enabled efficient electron-pair acceptance.

Evolution of Sodium Tetrachloroaluminate Research

Mid-20th century research focused on optimizing synthesis methods. A breakthrough occurred in 2015 with the development of a semi-continuous production process (patented by US9567232B1), which introduced:

- Solid-state reaction at <145°C to minimize volatile losses

- Molten-phase purification at 165–180°C to achieve >99% purity

- High-surface-area aluminum additives to scavenge residual HCl

This method reduced energy consumption by 40% compared to traditional melt synthesis and enabled large-scale production for battery applications.

Significance in Modern Materials Science

Today, NaAlCl₄ is indispensable in molten sodium batteries, where it serves as a catholyte in sodium-nickel chloride (ZEBRA) systems. Key properties driving its adoption include:

- Ionic conductivity: 0.4–0.6 S/cm at 300°C, enabling efficient Na⁺ transport

- Thermal stability: Melting point of 154°C, ideal for high-temperature operation

- Electrochemical window: Compatible with β”-alumina solid electrolytes (BASE)

Recent advances in cationic substitution (e.g., K⁺ or Ag⁺ for Na⁺) have further enhanced ionic conductivity by up to 15%, as demonstrated in density functional theory (DFT) studies.

Molecular Structure and Bonding

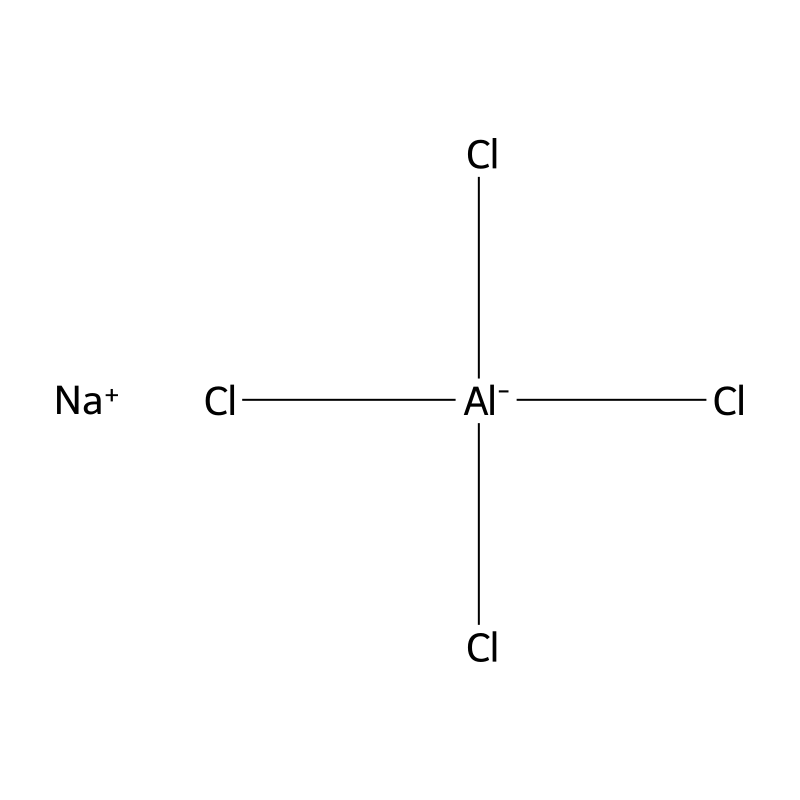

Sodium tetrachloroaluminate exists as an ionic compound with the molecular formula NaAlCl₄, comprising sodium cations and tetrachloroaluminate anions [1] [2]. The compound has a molecular weight of 191.78 grams per mole and is registered under CAS number 7784-16-9 [3] [4]. The structural arrangement features discrete sodium ions and tetrachloroaluminate complex anions, where the aluminum atom adopts a tetrahedral coordination geometry [5].

The tetrachloroaluminate anion exhibits a tetrahedral geometry with the aluminum center coordinated to four chlorine atoms [7]. The bonding within the tetrachloroaluminate ion demonstrates partial covalency of the aluminum-chlorine bonds, as evidenced by nuclear magnetic resonance and nuclear quadrupole resonance studies [8]. The electric field gradients at the chlorine sites are primarily determined by this partial covalent character of the aluminum-chlorine bonds [8].

The sodium cations occupy positions between the tetrahedral units and exhibit predominantly ionic character in the lattice structure [8]. Nuclear magnetic resonance data confirms the dominant ionic nature of sodium in the crystal lattice, with the sodium ions showing coordination to multiple chlorine atoms from adjacent tetrahedral units [8].

Crystal Structure Analysis

Orthorhombic Crystal System

Sodium tetrachloroaluminate crystallizes in the orthorhombic crystal system, specifically in the space group P2₁2₁2₁ [9] [10]. This space group belongs to the orthorhombic system with space group number 19 [10]. The crystal structure has been determined through X-ray crystallographic analysis at various temperatures, revealing the three-dimensional arrangement of sodium cations and tetrachloroaluminate anions [9].

The orthorhombic structure accommodates four formula units per unit cell, designated as Z = 4 [9] [10]. This arrangement allows for the efficient packing of the ionic components while maintaining the tetrahedral geometry of the aluminum coordination environment [7].

Unit Cell Parameters

Crystallographic studies have determined the unit cell parameters for sodium tetrachloroaluminate across different temperatures [9] [11]. At temperatures ranging from 138 to 154 degrees Celsius, the lattice parameter a varies from 10.442 to 10.455 Angstroms [9] [11]. The b parameter ranges from 9.973 to 10.002 Angstroms, while the c parameter spans from 6.202 to 6.206 Angstroms [9] [11].

The unit cell angles conform to the orthorhombic system requirements, with α, β, and γ all equal to 90 degrees [10]. The calculated cell volume is approximately 675.2 cubic Angstroms [10]. Temperature-dependent studies reveal slight thermal expansion effects on the lattice parameters, with systematic increases observed as temperature rises [9].

Bond Lengths and Angles

Detailed structural analysis reveals specific bond length distributions within the sodium tetrachloroaluminate structure [12] [7]. The aluminum-chlorine bonds within the tetrahedral units exhibit two distinct lengths: three shorter bonds measuring 2.16 Angstroms and one longer bond of 2.17 Angstroms [7]. Alternative structural studies report aluminum-chlorine bond lengths of approximately 2.13 Angstroms [12].

The sodium-chlorine distances span a broader range, from 2.83 to 3.46 Angstroms, reflecting the seven-coordinate environment of the sodium cations [7]. Chlorine-chlorine distances within individual tetrahedra measure approximately 3.48 Angstroms [12]. Inter-tetrahedral chlorine-chlorine distances range from 3.80 to 3.87 Angstroms [12].

The tetrahedral geometry around aluminum shows slight deviations from perfect symmetry, as indicated by nuclear quadrupole resonance measurements [8]. These deviations contribute to the electric field gradients observed at the aluminum sites and reflect the influence of the surrounding lattice environment [8].

Physical Properties

Melting Point and Thermal Behavior

Sodium tetrachloroaluminate exhibits a melting point of 185 degrees Celsius according to multiple literature sources [13] [14] [15]. However, some suppliers report slightly different values, with melting points recorded at 154 degrees Celsius [4]. Differential scanning calorimetry studies have identified premelting phenomena occurring before the actual melting transition [9].

The enthalpy of fusion has been precisely determined through calorimetric measurements as 19.431 ± 0.377 kilojoules per mole [16]. Thermal analysis reveals specific temperature-dependent enthalpy relationships: from 298 to 414 Kelvin, the relative enthalpy follows the equation H°(T)-H°(298.15 K) = 143.16(T/K)-42804 joules per mole [16]. Above the melting point, from 433 to 573 Kelvin, the relationship becomes H°(T)-H°(298.15 K) = 175.75(T/K)-37285 joules per mole [16].

Nuclear magnetic resonance studies of aluminum-27 reveal dynamic behavior in the crystal structure at elevated temperatures, involving reorientational movements of the tetrachloroaluminate ions and translational jumps of sodium cations [9]. These phenomena contribute to the enhanced premelting heat content observed in calorimetric studies [9].

Density and Physical State

The physical form consists of a crystalline powder with a mesh size specification of -8 mesh in commercial preparations [4]. The material maintains its solid state under normal atmospheric conditions but requires careful handling due to its moisture sensitivity [4] [5].

Color and Appearance Characteristics

Sodium tetrachloroaluminate presents as a pale yellow powder in its pure form [4] [19] [17]. The yellowish coloration is characteristic of the compound and serves as an identifying feature for quality assessment [18] [20]. Commercial samples maintain this pale yellow appearance when properly stored and handled [5] [21].

The powder form facilitates handling and measurement for various applications, though the material requires protection from atmospheric moisture to prevent degradation [21]. The visual appearance remains consistent across different suppliers and preparation methods when proper storage conditions are maintained [17] [18].

Chemical Properties

Moisture Sensitivity

Sodium tetrachloroaluminate exhibits significant moisture sensitivity, requiring careful storage and handling under anhydrous conditions [4] [17] [21]. The compound reacts readily with atmospheric water vapor, necessitating storage in dry environments or under inert atmospheres [21]. Commercial suppliers consistently identify moisture sensitivity as a critical handling characteristic [4] [5].

The moisture sensitivity stems from the compound's tendency to undergo hydrolysis reactions in the presence of water [22]. This characteristic requires specialized storage conditions to maintain chemical integrity and prevent decomposition [20] [22]. Proper handling protocols involve the use of dry box environments and inert gas atmospheres during manipulation [21].

Solubility Parameters

Sodium tetrachloroaluminate demonstrates complete solubility in water, forming clear solutions [4] [14] [17]. The aqueous solubility enables various analytical and synthetic applications where dissolution is required [5] [21]. The compound readily dissolves in polar solvents, particularly those capable of stabilizing the ionic components [23].

Solubility studies in molten systems have revealed specific temperature-dependent behavior [11]. The compound serves as a solvent for other metal chlorides in high-temperature applications, demonstrating its utility in specialized chemical processes [11]. The dissolution process involves dissociation into sodium cations and tetrachloroaluminate anions [24].

Chemical Stability

Under anhydrous conditions, sodium tetrachloroaluminate maintains excellent chemical stability [26]. The compound resists decomposition when protected from moisture and maintained at appropriate temperatures [20]. Thermal stability extends to temperatures approaching the melting point, with gradual structural changes occurring only at elevated temperatures [9].

The stability of the tetrachloroaluminate anion contributes significantly to the overall chemical stability of the compound [26]. Electronic structure calculations demonstrate the thermodynamic favorability of the ternary chloride formation compared to binary chloride precursors [26]. The compound exhibits stability in various substitution reactions while maintaining its fundamental structural characteristics [27].

Reactivity Profile

Sodium tetrachloroaluminate functions as a Lewis acid in various chemical reactions, particularly in Friedel-Crafts acylation processes [5] [21] . The compound catalyzes organic transformations through its ability to coordinate with electron-rich species and facilitate carbocation formation . This reactivity enables its use as both a catalyst and reagent in synthetic chemistry [23] [21].

The compound participates in substitution reactions where it maintains its Lewis acid character while enabling various organic transformations . In electrochemical systems, sodium tetrachloroaluminate serves as an electrolyte component, demonstrating ionic conductivity in molten states [24] [26]. The reactivity profile encompasses dehydration and dehydrogenation reactions, expanding its utility in synthetic applications [5] [21].

| Property | Value | Reference Temperature/Conditions |

|---|---|---|

| Molecular Formula | NaAlCl₄ | Standard conditions |

| Molecular Weight | 191.78 g/mol | Standard conditions |

| Melting Point | 185°C | Atmospheric pressure |

| Density | 2.01 g/mL | 25°C |

| Crystal System | Orthorhombic | Room temperature |

| Space Group | P2₁2₁2₁ | X-ray analysis |

| Unit Cell a | 10.442-10.455 Å | 138-154°C |

| Unit Cell b | 9.973-10.002 Å | 138-154°C |

| Unit Cell c | 6.202-6.206 Å | 138-154°C |

| Al-Cl Bond Length | 2.13-2.17 Å | Crystal structure |

| Na-Cl Distance | 2.83-3.46 Å | Crystal structure |

| Enthalpy of Fusion | 19.431 ± 0.377 kJ/mol | Calorimetric measurement |

Solid-State Reactions

Solid-state synthesis represents the most fundamental approach for sodium tetrachloroaluminate production, involving direct reaction between solid sodium chloride and aluminum chloride precursors. The primary reaction follows the stoichiometric equation:

NaCl + AlCl₃ → NaAlCl₄

This method requires intimate mixing of reactants to achieve optimal conversion efficiency [1] [2]. The reaction proceeds through a solid-state mechanism at temperatures ranging from 80 to 145 degrees Celsius, with gradual heating profiles essential for preventing thermal runaway conditions [3].

Research demonstrates that particle size distribution significantly influences reaction kinetics, with aluminum chloride requiring powder or granular forms with average diameters less than 0.5 millimeters [3]. Sodium chloride specifications call for fine powder with particle sizes between 30 micrometers and 2 millimeters to ensure adequate surface contact [3].

The solid-state approach offers several advantages including reduced energy requirements during initial reaction phases and simplified equipment needs. However, the method requires extended reaction times and careful temperature control to achieve complete conversion while minimizing sublimation losses of aluminum chloride [3].

Melt-Based Synthesis

Melt-based synthesis involves the controlled fusion of reactants at elevated temperatures to form molten sodium tetrachloroaluminate. This approach typically operates at temperatures between 150 and 200 degrees Celsius, where the reaction mixture transitions from solid-state to molten phase [3] [4].

The method utilizes the exothermic nature of the aluminum chloride-sodium chloride reaction to provide thermal energy for melting, thereby reducing external heating requirements [3]. The melting process begins at approximately 145 degrees Celsius, with stable molten conditions achieved above 160 degrees Celsius [3].

Temperature control during melt-based synthesis requires precise management to prevent volatile reactant losses while ensuring complete reaction. External heating typically maintains temperatures below 145 degrees Celsius, allowing exothermic reaction heat to drive the melting process [3]. This approach prevents thermal runaway while maximizing energy efficiency.

The molten phase enables enhanced mass transfer and reaction kinetics compared to solid-state processes. However, melt-based synthesis demands more sophisticated temperature control systems and presents increased handling complexity due to the corrosive nature of molten chloroaluminate salts [5].

Advanced Preparation Methods

Mechanochemical Synthesis

Mechanochemical synthesis represents an innovative approach utilizing high-energy ball milling to achieve sodium tetrachloroaluminate formation at ambient temperatures. This method employs mechanical energy to promote solid-state reactions without external heating requirements [6] [7].

The mechanochemical process typically utilizes planetary ball mills operating at speeds of 650 rotations per minute for durations of 120 minutes [7]. Steel balls of varying diameters (1 millimeter and 5 millimeter) provide the mechanical energy necessary for reactant activation and product formation [7].

Research indicates that mechanochemical synthesis can produce high-purity tetrachloroaluminate powders with controlled particle size distributions [6]. The method offers advantages including ambient temperature operation, reduced energy consumption, and elimination of volatile reactant losses common in thermal processes.

However, mechanochemical synthesis presents challenges including potential contamination from milling media, limited scalability for industrial production, and requirements for subsequent purification to remove trace metallic impurities [6]. The method proves particularly valuable for laboratory-scale preparation and research applications.

Semi-Continuous Production Techniques

Semi-continuous production methods enhance manufacturing efficiency through retention of molten product heels between successive batches. This approach maintains a portion of high-purity molten sodium tetrachloroaluminate (typically 15-30 volume percent) in the reactor following product filtration [3].

Subsequent reactant charges are introduced to the retained molten heel, eliminating the need for complete reactor cooling and reheating cycles [3]. The method reduces overall cycle times while improving product quality through enhanced impurity scavenging in the molten phase.

Temperature control during semi-continuous operation maintains reactor contents between 156 and 190 degrees Celsius to prevent solidification while minimizing volatile losses [3]. Careful control of addition rates ensures thermal stability and prevents rapid crystallization that could compromise product purity.

The semi-continuous approach offers significant advantages including reduced energy consumption, improved reactor productivity, and enhanced product consistency. Industrial implementation requires sophisticated temperature control systems and automated feeding mechanisms to maintain optimal operating conditions [8] [9].

Synthesis Optimization

Temperature Control Parameters

Temperature control represents the most critical parameter for successful sodium tetrachloroaluminate synthesis, requiring precise management throughout multiple reaction phases. Initial charging temperatures must remain below 80 degrees Celsius (preferably below 50 degrees Celsius) to prevent moisture absorption and premature reactions [3].

The solid-state reaction phase operates optimally between 80 and 145 degrees Celsius, with gradual temperature increases over 2-4 hour periods preventing thermal runaway conditions [3]. Temperature ramping rates require careful control to balance reaction kinetics with volatile reactant preservation.

Melting temperatures exceed 150 degrees Celsius, with stable molten conditions achieved above 160 degrees Celsius [3]. External heating during this phase typically maintains temperatures below 145 degrees Celsius, utilizing exothermic reaction heat for efficient energy management.

Completion and holding temperatures exceed 165 degrees Celsius, potentially reaching 180 degrees Celsius for optimal impurity removal [3]. These elevated temperatures facilitate hydrogen chloride elimination and promote formation of colorless, high-purity products. Filtration operations require maintenance of temperatures above 165 degrees Celsius (preferably above 180 degrees Celsius) to ensure adequate flow characteristics [3].

Effect of Precursor Ratios

Precursor ratios significantly influence reaction completion, product purity, and side product formation. Sodium chloride requires slight excess over stoichiometric proportions to ensure complete aluminum chloride consumption and prevent formation of sodium dialuminum heptachloride (NaAl₂Cl₇) [3].

Optimal sodium chloride excess ranges from 1.5 to 2.5 percent above stoichiometric requirements, with typical implementations utilizing 1.015:1 to 1.025:1 molar ratios relative to aluminum chloride [3]. Insufficient excess results in incomplete reactions and undesirable side product formation, while excessive sodium chloride content complicates subsequent purification processes.

Aluminum metal additions serve as hydrogen chloride scavenging agents, with surface area specifications exceeding 0.05 square meters per kilogram of produced sodium tetrachloroaluminate [3]. However, aluminum surface area must remain below 100 square meters per kilogram to minimize surface oxide formation that generates moisture through hydrochloric acid reactions.

Research demonstrates that aluminum addition timing critically affects process outcomes, with initial feed incorporation yielding superior results compared to delayed additions [3]. Early aluminum introduction enables rapid hydrogen chloride scavenging and prevents product discoloration and contamination.

Influence of Processing Environment

Processing environment control ensures product purity and prevents contamination that compromises electrochemical performance. Atmospheric composition requires dry inert gas (nitrogen or argon) with high purity specifications to prevent hydrolysis and side reactions [3] [10].

Moisture control represents a critical environmental parameter, with total moisture content restricted below 1500 parts per million (preferably below 500 parts per million) [3]. Excessive moisture promotes hydrogen chloride formation through aluminum chloride hydrolysis, necessitating additional purification steps and potentially compromising product quality.

Oxygen exposure requires minimization through inert atmosphere maintenance throughout synthesis and handling operations [3]. Oxygen contamination causes product discoloration and promotes formation of aluminum oxychloride impurities that affect electrochemical properties.

Pressure control enables efficient filtration operations, with systems designed for atmospheric to 2.4 bar gauge operation [3]. Elevated pressures facilitate molten product filtration while preventing crystallization during transfer operations.

Contamination prevention focuses on iron and organic material exclusion, as these impurities cause product discoloration and affect electrochemical performance [3]. Equipment materials require careful selection to minimize corrosion and contamination introduction during processing.

Purification Strategies

Filtration Techniques

High-temperature filtration represents the primary purification method for removing unreacted materials and by-products from molten sodium tetrachloroaluminate. Filtration systems operate at temperatures exceeding 165 degrees Celsius (preferably above 180 degrees Celsius) to maintain adequate flow characteristics and prevent crystallization [3].

Filter media selection utilizes polytetrafluoroethylene (PTFE) fabric materials with pore sizes ranging from 1 to 5 micrometers, supported by nickel-plated or high-nickel alloy mesh screens [3]. These materials provide corrosion resistance and mechanical strength necessary for high-temperature, high-pressure operation.

Filtration pressures exceed 0.8 bar gauge (up to 2.4 bar) to ensure complete product recovery and adequate filtration rates [3]. Pressure filtration systems incorporate heated housings and transfer lines to prevent product solidification during processing.

Filter housings utilize nickel-plated 316 stainless steel construction with PTFE gasket sealing to prevent contamination and ensure pressure integrity [3]. Heating systems maintain consistent temperatures throughout the filtration assembly using hot oil jackets or electric heating elements with insulation.

Continuous agitation during filtration prevents settling and ensures uniform product composition. Filter media cleaning and reuse capabilities enable multiple batch processing while maintaining consistent performance specifications [3].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive